![molecular formula C19H21N3O2S B590531 3-氨基-4-(2-呋喃基)-6,7,8,9,10,11-六氢-5H-环壬[b]噻吩并[3,2-e]吡啶-2-甲酰胺 CAS No. 1226794-97-3](/img/structure/B590531.png)

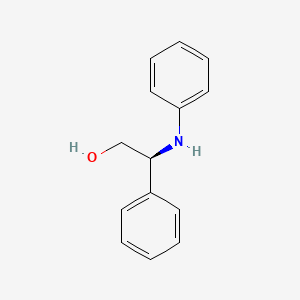

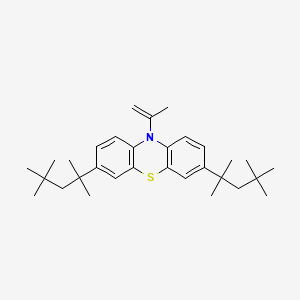

3-氨基-4-(2-呋喃基)-6,7,8,9,10,11-六氢-5H-环壬[b]噻吩并[3,2-e]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines and their derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups such as NH2, CN, C=N, and C=O . NMR spectroscopy can provide information about the chemical environment of hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines and their derivatives can undergo various chemical reactions. For example, they can react with chloroacetone in N,N-dimethylformamide containing potassium hydroxide to afford the product corresponding to addition and dehydrochlorination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines and their derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The presence of functional groups can be confirmed using IR spectroscopy .科学研究应用

Inhibitor of γ-secretase

Compound 34 is a cell permeable, highly potent inhibitor of γ-secretase (IC 50 =0.06nM) . γ-secretase is an enzyme complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain. One of its substrates is the amyloid precursor protein (APP), and the cleavage of APP by γ-secretase produces beta-amyloid .

Inhibitor of Eukaryotic Elongation Factor 2 Kinase (EEF2K)

This compound is the most potent in vitro inhibitor of eukaryotic elongation factor 2 kinase (EEF2K) reported . EEF2K is a unique calmodulin-dependent kinase that regulates protein synthesis at the elongation step.

Anti-HCV Activity

The bicyclic octahydrocyclohepta [b]pyrrol-4 (1H)-one scaffold, which compound 34 is a part of, has been reported to have anti-HCV activity on genotype 1b and 2a subgenomic replicons . The most potent compound 34 displayed EC50 values of 1.8 μM and 4.5 μM in genotype 1b and 2a, respectively .

Effects in Human Tumor Cells Growth

Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series, which includes compound 34, have been synthesized and evaluated for their growth inhibitory effect on four human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) and HepG 2 (hepatocellular carcinoma) .

Cell Cycle Analysis and Apoptosis

The same aminodi(hetero)arylamines were also evaluated for their effects on cell cycle analysis and apoptosis . The compound with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

Evaluation of Toxicity Using Non-Tumor Cells

The toxicity to non-tumor cells was also evaluated using a porcine liver primary cell culture (PLP1), established by the researchers . The aminodi(hetero)arylamine with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound presenting no toxicity to PLP1 at those concentrations .

未来方向

属性

IUPAC Name |

6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-1(9),2,5,7-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-10H,1-5,7-8,20H2,(H2,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDLYPZCGMXBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/no-structure.png)

![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)

![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)